molecular formula C7H12O2 B086208 Ethyl cyclobutanecarboxylate CAS No. 14924-53-9

Ethyl cyclobutanecarboxylate

Cat. No.: B086208
CAS No.: 14924-53-9
M. Wt: 128.17 g/mol
InChI Key: SMVBADCAMQOTOV-UHFFFAOYSA-N
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Description

Ethyl cyclobutanecarboxylate is an organic compound with the molecular formula C7H12O2. It is an ester derived from cyclobutanecarboxylic acid and ethanol. This compound is known for its unique four-membered ring structure, which imparts distinct chemical properties and reactivity.

Mechanism of Action

. However, the specific biological targets of ethyl cyclobutanecarboxylate are not well-documented in the literature.

Mode of Action

It is known that the compound can be used in the synthesis of cyclobutylidenecyclopropane

Result of Action

It is known that the compound is used in C-13 NMR studies

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of a strong acid catalyst and removal of water by azeotropic distillation can enhance the yield of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form cyclobutanecarboxylic acid.

    Reduction: The ester can be reduced to cyclobutanemethanol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Cyclobutanecarboxylic acid.

    Reduction: Cyclobutanemethanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl cyclobutanecarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of cyclobutylidenecyclopropane and other cyclobutane derivatives.

    Biology: Used in C-13 NMR studies to investigate the structural properties of cyclobutane rings.

    Industry: Employed in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: The parent acid of ethyl cyclobutanecarboxylate.

    Cyclobutane-1,1-dicarboxylic acid: A related compound with two carboxyl groups.

    Ethyl cyclopropanecarboxylate: An ester with a three-membered ring structure.

Uniqueness: this compound is unique due to its four-membered ring, which imparts strain and reactivity different from larger or smaller ring systems. This makes it a valuable compound in synthetic organic chemistry for the development of novel molecules and materials.

Properties

IUPAC Name

ethyl cyclobutanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVBADCAMQOTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70164204
Record name Ethyl cyclobutanecarboxylate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14924-53-9
Record name Ethyl cyclobutanecarboxylate
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Record name Ethyl cyclobutanecarboxylate
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Record name Ethyl cyclobutanecarboxylate
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Record name Ethyl cyclobutanecarboxylate
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Record name ETHYL CYCLOBUTANECARBOXYLATE
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Synthesis routes and methods

Procedure details

To a solution of cyclobutanecarboxylic acid (50 g, 500 mmol) in EtOH (1.2 L) was slowly added H2SO4 (20 mL) at room temperature. The solution was stirred at reflux overnight, and then cooled and poured into H2O. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo to give ethyl cyclobutanecarboxylate as a colorless oil (44 g, 69%). 1H NMR (400 MHz, CDCl3-d3) δ 4.04 (q, 2H), 3.04 (m, 1H), 2.12 (m, 4H), 1.88 (m, 2H), 1.18 (t, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ethyl cyclobutanecarboxylate interesting for drug discovery?

A: this compound plays a key role in synthesizing 1-substituted 2-azaspiro[3.3]heptanes []. These structures represent important motifs found in various drug candidates. The compound's ability to participate in highly diastereoselective reactions, yielding enantiomerically and diastereomerically pure products, makes it particularly valuable [].

Q2: How does the structure of this compound influence its reactivity?

A: ¹³C NMR analysis reveals a noteworthy upfield shifting γ-effect in this compound and its derivatives []. This effect, relatively independent of configuration, sheds light on how methyl substitutions within the cyclobutane ring can influence the compound's reactivity and interactions with other molecules. This information can be crucial for designing and optimizing reactions involving this compound.

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